molecular formula C8H6ClNO2 B2584944 3-Chloro-2-hydroxy-4-methoxybenzonitrile CAS No. 2091759-27-0

3-Chloro-2-hydroxy-4-methoxybenzonitrile

Cat. No. B2584944
CAS RN: 2091759-27-0
M. Wt: 183.59
InChI Key: NVGQEFMWEFVBBA-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-4-methoxybenzonitrile is a chemical compound with the CAS Number: 2091759-27-0 . It has a molecular weight of 183.59 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClNO2/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-3,11H,1H3 . This indicates that the compound consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Photochemical Applications

A study by Bonnichon et al. (1999) explored the photochemistry of chlorinated hydroxybenzonitriles, demonstrating the formation of transient carbene species and their subsequent transformation into cyanobenzoquinones and phenoxyl radicals. This research provides insight into the photochemical behavior of substituted halogenophenols, including compounds structurally related to 3-Chloro-2-hydroxy-4-methoxybenzonitrile, illustrating its potential in photochemical synthesis and environmental photodegradation studies Bonnichon et al., 1999.

Oxidative Transformations

Orita et al. (1989) investigated the oxidation of methoxy- and methyl-substituted benzenes and naphthalenes to quinones and phenols, elucidating how electron-withdrawing substituents like cyano and chloro groups affect the conversion rates and product selectivity. This study highlights the role of this compound as a precursor in oxidative reactions, leading to the formation of phenols under specific conditions Orita et al., 1989.

Synthetic Applications

The synthesis of novel compounds from vanillin, as reported by Sun and Kao (1981), showcases the utility of halogenated and methoxylated benzonitriles in constructing complex molecular architectures. Such methodologies could be adapted for the synthesis of derivatives of this compound, providing a versatile approach to accessing new chemical entities for further biological or material science applications Sun & Kao, 1981.

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-chloro-2-hydroxy-4-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGQEFMWEFVBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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